N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline
Overview
Description
N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline is an organic compound that features a cyclopropylmethyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline typically involves the reaction of 4-(2-phenoxyethoxy)aniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and nucleophiles such as alkyl halides or amines. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amine derivatives, and substitution reactions can lead to a variety of substituted aniline or phenoxyethoxy derivatives .
Scientific Research Applications
N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group and phenoxyethoxy moiety can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological activities and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Furylmethyl)-2-(2-phenoxyethoxy)aniline
- N-[2-(2-Chlorophenoxy)propyl]-3-(2-phenoxyethoxy)aniline
- N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
Uniqueness
N-(Cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can result in different reactivity and selectivity compared to similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4-(2-phenoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-4-17(5-3-1)20-12-13-21-18-10-8-16(9-11-18)19-14-15-6-7-15/h1-5,8-11,15,19H,6-7,12-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJDKZAKXJLXAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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